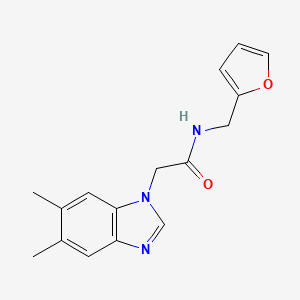
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMP is a piperazine derivative that has been synthesized through multiple methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the synaptic cleft, which has been associated with the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine has been found to have various biochemical and physiological effects, including its ability to increase serotonin levels in the brain, its potential as a therapeutic agent for the treatment of depression and anxiety disorders, and its use as a PET imaging agent to study the serotonin transporter in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using 1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
For research on 1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine include its potential use as a therapeutic agent for the treatment of depression and anxiety disorders, its use as a PET imaging agent to study the serotonin transporter in the brain, and its potential applications in other fields, such as drug discovery and development. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine in humans and to optimize its synthesis and handling for use in lab experiments.
Métodos De Síntesis
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine can be synthesized through various methods, including the reaction of 3-methoxybenzaldehyde with 1-(2-bromoethyl)-4-(3-methoxyphenyl)piperazine, the reaction of 3-methoxybenzaldehyde with 1-(2-chloroethyl)-4-(3-methoxyphenyl)piperazine, and the reaction of 3-methoxybenzaldehyde with 1-(2-iodoethyl)-4-(3-methoxyphenyl)piperazine. These methods have been extensively studied and optimized to produce high yields of 1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine has been found to have various scientific research applications, including its use as a ligand in positron emission tomography (PET) imaging studies. PET imaging is a non-invasive imaging technique that allows for the visualization of biological processes in vivo. 1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine has been labeled with a radioactive isotope and used as a PET imaging agent to study the serotonin transporter in the brain. 1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine has also been studied for its potential use as a therapeutic agent for the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-15-5-2-4-14(12-15)18-9-7-17(8-10-18)13-16-6-3-11-20-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEJXDYOKXHHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198554 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Furylmethyl)-4-(3-methoxyphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)




![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)




![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)
![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)